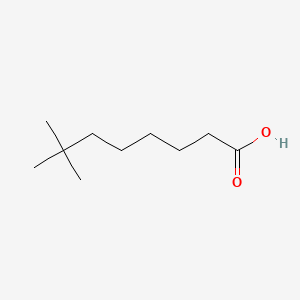![molecular formula C14H16N2 B6159521 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile CAS No. 637740-02-4](/img/new.no-structure.jpg)
2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Benzyl-2-azabicyclo[211]hexan-1-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-benzyl-2-azabicyclo[21One common method involves the [2+2] cycloaddition reaction to form the bicyclic structure, followed by functional group transformations to introduce the acetonitrile moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanamine
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanol
Uniqueness
Compared to similar compounds, 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile is unique due to the presence of the acetonitrile group, which can participate in a wider range of chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
637740-02-4 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



